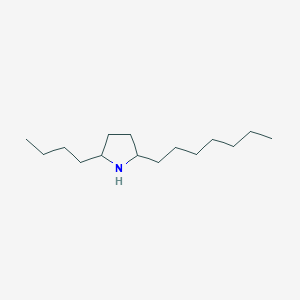

2-Butyl-5-heptylpyrrolidine

描述

属性

CAS 编号 |

61772-92-7 |

|---|---|

分子式 |

C15H31N |

分子量 |

225.41 g/mol |

IUPAC 名称 |

2-butyl-5-heptylpyrrolidine |

InChI |

InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3 |

InChI 键 |

FIXZYWKWWCBXRZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1CCC(N1)CCCC |

规范 SMILES |

CCCCCCCC1CCC(N1)CCCC |

同义词 |

2-butyl-5-heptylpyrrolidine |

产品来源 |

United States |

准备方法

Glutamic Acid-Derived Routes

The use of glutamic acid as a chiral starting material has enabled the synthesis of enantiopure 2,5-disubstituted pyrrolidines. Pyroglutamic acid (9 ) serves as a versatile precursor, as demonstrated by Shiosaki and Rapoport. Through a series of functional group manipulations, 9 is converted into thiolactam 10 , which undergoes S-alkylation with triflate 11 to form vinylogous carbamate 12 . Hydrogenolysis and palladium-mediated decarboxylation yield cis-2,5-dialkylpyrrolidine 13 , which is further elaborated to 15 via alkylation and reduction. This route achieves high enantiomeric excess (ee >98%) but requires multiple steps, limiting scalability.

Phenylglycinol-Mediated Approaches

(R)-Phenylglycinol (35 ) has been employed as a chiral auxiliary for synthesizing trans-2,5-dialkylpyrrolidines. Condensation with formaldehyde and subsequent cyanide addition yields aminonitrile 36 , which reacts with bromoaldehyde 37 to form intermediate 38 . Alkylation with heptyl bromide followed by Li/NH₃ reduction affords 40 with high diastereoselectivity (dr >20:1). Final addition of butylmagnesium bromide and hydrogenolysis produces enantiopure 42 . This method highlights the utility of chiral auxiliaries in controlling stereochemistry but involves complex purification steps.

Chiral Auxiliary-Mediated Methods

Carbohydrate-Based Syntheses

Carbohydrates such as D-mannitol have been leveraged for their inherent chirality. Selective benzylation and tosylation of D-mannitol derivatives yield C₂-symmetrical intermediates (54 ), which undergo double nucleophilic substitution with benzylamine to form pyrrolidine 56 . Epoxidation and organocuprate addition introduce alkyl chains, while azide reduction triggers cyclization to yield trans-2,5-dialkylpyrrolidines (61 ). This approach benefits from the natural chirality of carbohydrates but requires extensive functional group interconversions.

Catalytic Enantioselective Reductive Alkynylation

Recent advances in catalysis have enabled direct enantioselective synthesis of 2-butyl-5-heptylpyrrolidine. A landmark study by Zhang et al. employs a nickel-catalyzed reductive alkynylation of amides to construct the pyrrolidine core. Using a chiral phosphine ligand, the reaction achieves 89% ee for cis-2-butyl-5-heptylpyrrolidine (cis-225C ). Key to this method is the in situ generation of alkynylzinc reagents, which undergo 1,4-addition to α,β-unsaturated amides followed by cyclization. This single-step process offers superior efficiency compared to multi-step classical routes.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions: 2-Butyl-5-heptylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Substituted pyrrolidines with various functional groups.

科学研究应用

Sigma Receptor Ligand Activity

Research has established that 2-butyl-5-heptylpyrrolidine exhibits significant affinity for sigma receptors, which are implicated in various neurological processes. A study identified the compound as a potent sigma receptor ligand with the following IC50 values:

| Receptor Type | IC50 (nM) |

|---|---|

| Sigma 1 | 2.0 |

| Sigma 2 | 22.7 |

| Dopamine D2 | >40,000 |

These findings suggest that the compound could be useful in developing treatments for conditions related to sigma receptor dysfunction, such as depression and schizophrenia .

Antimicrobial Properties

This compound has been shown to possess broad-spectrum antibacterial activity. In a study focused on its venom function in Megalomyrmex peetersi, the compound displayed effective antibacterial properties against various strains, with minimum inhibitory concentration (MIC) values indicating its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.54 |

| Escherichia coli | 0.11 |

| Klebsiella pneumoniae | 0.22 |

The compound's ability to disrupt bacterial growth at low concentrations positions it as a potential candidate for developing new antibacterial agents .

Insecticidal Effects

The insecticidal properties of this compound have been explored in the context of ant venom studies. The compound was found to induce intoxication effects similar to those observed with known insecticides such as nicotine, suggesting its potential utility in pest management strategies .

Neuropharmacological Research

In a neuropharmacological context, the compound's role as a sigma receptor ligand has been investigated through various animal models. These studies indicate that administration of this compound can lead to alterations in behavior and neurological function, providing insights into its therapeutic potential for neurological disorders .

Antimicrobial Efficacy Against Resistant Strains

A significant case study highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The study demonstrated that the compound could effectively inhibit bacterial growth, offering a promising avenue for addressing antibiotic resistance in clinical settings .

Conclusion and Future Directions

The applications of this compound are diverse, ranging from pharmacological uses targeting sigma receptors to its potential as an antibacterial agent against resistant bacterial strains. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring its efficacy in clinical trials.

作用机制

The mechanism of action of 2-Butyl-5-heptylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Pyrrolidine-2-one: A lactam derivative of pyrrolidine with similar structural properties.

Pyrrolidine-2,5-dione: Another derivative with potential biological activities.

Prolinol: A hydroxylated pyrrolidine used in asymmetric synthesis.

Uniqueness: 2-Butyl-5-heptylpyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its long alkyl chains contribute to its lipophilicity and potential interactions with lipid membranes, making it distinct from other pyrrolidine derivatives .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 2-butyl-5-heptylpyrrolidine, and how is its structural identity confirmed?

- Methodological Answer : The compound is synthesized via catalytic enantioselective reductive alkylation of amides, as demonstrated in studies using Streptomyces longispororuber . For characterization, gas chromatography–mass spectrometry (GC–MS) with a Shimadzu QP-2020 system and RTX-5 column (60–250°C at 10°C/min) is employed. Retention time and mass spectral data are compared against authenticated standards to confirm identity .

Q. Which analytical techniques are critical for quantifying this compound in biological samples?

- Methodological Answer : GC–MS remains the gold standard due to its sensitivity in detecting alkaloids at trace levels. Methanol extraction followed by column separation (RTX-5, 30 m × 0.25 mm i.d.) ensures minimal interference. Quantification via external calibration curves is validated using spiked biological matrices (e.g., ant venom extracts) .

Advanced Research Questions

Q. How does this compound exhibit antimicrobial activity, and what are the mechanistic implications?

- Methodological Answer : MIC assays reveal dose-dependent inhibition of bacterial growth (31.25–62.5 µg/mL) via membrane disruption, as evidenced by OD600 reduction in mid-log phase cultures . Comparative studies with nicotine suggest neurotoxic effects, potentially via acetylcholine receptor modulation, though in vivo interactions require further electrophysiological validation .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variance in LD50 values)?

- Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., termite vs. bacterial assays) or purity of synthesized compounds. Standardize protocols by:

- Using HPLC-purified samples (>98% purity).

- Adopting uniform bioassay conditions (e.g., pH, temperature).

- Cross-referencing with structurally similar pyrrolidine alkaloids (e.g., Monomorium venom components) .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

- Methodological Answer : Asymmetric synthesis via sulfimine-derived pyrrolidine 2-phosphonates improves enantiomeric excess (ee >95%). Key parameters:

- Catalyst choice (e.g., chiral palladium complexes).

- Solvent polarity adjustment to stabilize transition states.

- Real-time monitoring via circular dichroism (CD) spectroscopy .

Q. What is the compound’s role in modulating neurological pathways, and how does this inform insecticidal applications?

- Methodological Answer : Behavioral assays with Megalomyrmex peetersi demonstrate paralysis and mortality in prey, likely via CNS disruption. Comparative GC–MS and electrophysiological studies with Solenopsis invicta alkaloids suggest conserved sodium channel targeting. Proposed workflow:

Q. How can researchers investigate synergistic effects between this compound and other bioactive compounds?

- Methodological Answer : Design combinatorial assays using fractional inhibitory concentration (FIC) indices. Example protocol:

- Co-administer with β-lactam antibiotics in Staphylococcus aureus models.

- Measure synergy via checkerboard microdilution and time-kill curves.

- Validate via metabolomic profiling to identify pathway enhancements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。